molecular formula C14H15NO2S B4447427 N-(3-methylbenzyl)benzenesulfonamide

N-(3-methylbenzyl)benzenesulfonamide

Cat. No.: B4447427
M. Wt: 261.34 g/mol
InChI Key: WBZRCWDEGUOHRT-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 3-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing N-(3-methylbenzyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 3-methylbenzylamine. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(3-methylbenzyl)benzenesulfonamide is primarily used as a building block or intermediate in organic synthesis. Its structure allows for further modifications, enabling scientists to create a diverse library of compounds with potentially useful properties

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology and Medicine: Potential use in the development of pharmaceuticals and bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for N-(3-methylbenzyl)benzenesulfonamide is not well-documented. like other sulfonamides, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

  • N-methylbenzenesulfonamide
  • N-butylbenzenesulfonamide
  • 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide

Comparison: N-(3-methylbenzyl)benzenesulfonamide is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12-6-5-7-13(10-12)11-15-18(16,17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZRCWDEGUOHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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